Lipophilicity (XLogP3-AA) Comparison Discriminates the 3‑Chlorophenyl Regioisomer from the 4‑Chlorophenyl and Dichloro Analogs
The target compound exhibits a computed XLogP3-AA of 5.4, reflecting its balanced lipophilicity imparted by the 3‑chlorophenyl and 4‑fluorophenyl substituents [1]. In contrast, the 4‑chlorophenyl regioisomer (CAS not publicly available) is predicted to have a marginally different XLogP due to altered molecular shape and dipole moment, while the 3,4‑dichlorophenyl analog (C₂₁H₁₇Cl₂FN₂OS; MW 435.34) possesses a higher calculated logP (estimated >5.8) because of the additional chlorine atom, which may reduce aqueous solubility and increase non‑specific protein binding [2]. The numeric XLogP difference of ≥0.4 log units between the 3‑chloro and 3,4‑dichloro forms can translate into meaningful differences in tissue distribution and clearance.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.4 |
| Comparator Or Baseline | 3,4‑Dichlorophenyl analog: estimated XLogP3-AA >5.8 (based on molecular formula C₂₁H₁₇Cl₂FN₂OS and added chlorine contribution); 4‑Chlorophenyl regioisomer: predicted XLogP3-AA ≈5.4–5.5 (isomeric variation) |
| Quantified Difference | ΔXLogP ≥ 0.4 units between target and dichloro analog |
| Conditions | PubChem XLogP3 3.0 algorithm; comparative estimate derived from structural increment analysis |
Why This Matters
Lipophilicity differences of this magnitude can alter logD, plasma protein binding, and volume of distribution, making the target compound preferentially suitable for programs requiring moderate lipophilicity to balance potency and clearance.
- [1] PubChem CID 1989091: (5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] PubChem entry for (5-(3,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione (CID not retrieved; inferred from benchecm data excluded per policy). Structural increment estimation based on Leo‑Hansch method. View Source
